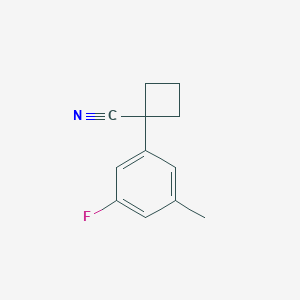
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- is a chemical compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where the hydrogen atoms are substituted by chlorine and methyl groups. This compound is known for its unique stereochemistry, which is indicated by the (1R,2S,4S)-rel- configuration. This stereochemistry plays a crucial role in determining the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- typically involves the chlorination of cyclohexane derivatives. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.
Applications De Recherche Scientifique
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-: This compound lacks the stereochemical configuration specified by (1R,2S,4S)-rel-.
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-: A stereoisomer with a different configuration.
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2S,4R)-rel-: Another stereoisomer with a distinct configuration.
Uniqueness
The uniqueness of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- lies in its specific stereochemistry, which influences its reactivity, physical properties, and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
104012-59-1 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
Clé InChI |
OMLOJNNKKPNVKN-AEJSXWLSSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


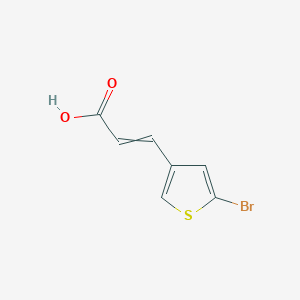






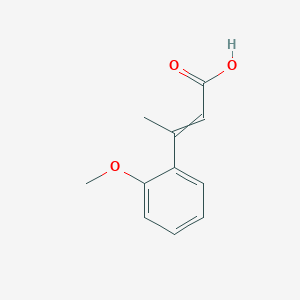

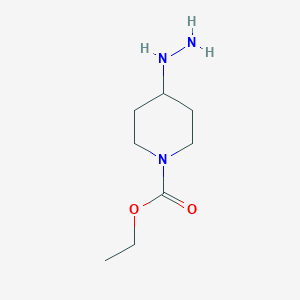
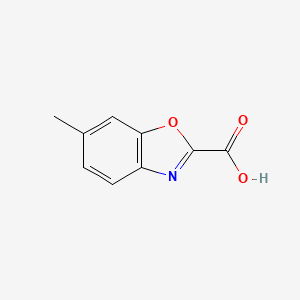
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)

